molecular formula C9H13N B567785 6-Ethyl-o-toluidine-D13 CAS No. 1219794-93-0

6-Ethyl-o-toluidine-D13

Cat. No. B567785
M. Wt: 148.289
InChI Key: JJVKJJNCIILLRP-XDOZOYCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-o-toluidine-D13 is a deuterated form of 6-ethyl-o-toluidine. It is a chemical compound used in various industrial and research applications. It is a clear liquid with a pungent odor .


Synthesis Analysis

6-Ethyl-o-toluidine-D13 is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals . It is similar to aniline, where a methyl group is substituted onto the benzene ring .


Molecular Structure Analysis

The molecular formula of 6-Ethyl-o-toluidine-D13 is C9H13N . It is an aryl amine, similar to aniline, except that a methyl group is substituted onto the benzene ring .


Chemical Reactions Analysis

6-Ethyl-o-toluidine-D13 neutralizes acids in exothermic reactions to form salts plus water . It is similar to toluidine, which can be electropolymerized from acidic aqueous electrolyte solutions .


Physical And Chemical Properties Analysis

6-Ethyl-o-toluidine-D13 has a molecular weight of 135.21 . It is insoluble in water and less dense than water . It has a boiling point of 231°C and a melting point of -33°C .

Safety And Hazards

6-Ethyl-o-toluidine-D13 is harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation . It is also harmful to aquatic life .

properties

IUPAC Name

N,N,3,4,5-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3/i1D3,2D3,3D2,4D,5D,6D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKJJNCIILLRP-XDOZOYCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylaniline-d13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.